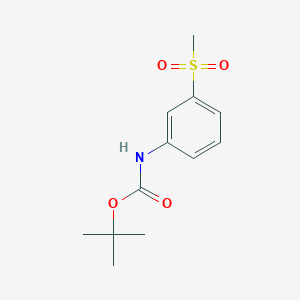

tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(3-methylsulfonylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)13-9-6-5-7-10(8-9)18(4,15)16/h5-8H,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEGULZAMUURHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734849 | |

| Record name | tert-Butyl [3-(methanesulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27979-92-6 | |

| Record name | tert-Butyl [3-(methanesulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Introduction: Strategic Importance in Medicinal Chemistry

tert-Butyl (3-(methylsulfonyl)phenyl)carbamate is a key building block in modern drug discovery and development. Its structure incorporates a phenyl ring substituted with a methylsulfonyl group and a Boc-protected amine. The methylsulfonyl moiety is a prevalent functional group in many pharmaceuticals due to its ability to enhance solubility, metabolic stability, and target binding through hydrogen bonding interactions. The tert-butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable handle, enabling the strategic unmasking of the aniline nitrogen for subsequent chemical transformations. This guide provides a comprehensive overview of the synthesis of this valuable intermediate, delving into the underlying chemical principles, a detailed experimental protocol, and its applications for researchers, scientists, and drug development professionals.[1][2][3]

Synthetic Methodology: The Chemistry of Boc Protection

The synthesis of this compound is achieved through the N-protection of 3-(methylsulfonyl)aniline with di-tert-butyl dicarbonate (Boc₂O). This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amino group of 3-(methylsulfonyl)aniline on one of the carbonyl carbons of di-tert-butyl dicarbonate.[4] The presence of an electron-withdrawing methylsulfonyl group on the aromatic ring decreases the nucleophilicity of the aniline nitrogen, making the reaction more challenging than with electron-rich anilines. Consequently, the choice of base and reaction conditions is critical to drive the reaction to completion.

A base is employed to deprotonate the aniline nitrogen, increasing its nucleophilicity, or to neutralize the acidic byproducts of the reaction. The tetrahedral intermediate formed after the initial nucleophilic attack then collapses, eliminating a molecule of tert-butoxycarbonate, which subsequently decomposes to isobutylene and carbon dioxide, or in the presence of water, to tert-butanol and carbon dioxide.

Diagram of the General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound, adapted from standard procedures for the Boc protection of anilines.[5][6]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 3-(methylsulfonyl)aniline | 171.21 | 5.00 g | 29.2 mmol | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 6.68 g | 30.6 mmol | ≥98% | Commercially Available |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.36 g | 2.9 mmol | ≥99% | Commercially Available |

| Triethylamine (Et₃N) | 101.19 | 4.4 ml | 31.5 mmol | ≥99% | Commercially Available |

| Dichloromethane (DCM) | 84.93 | 100 ml | - | Anhydrous | Commercially Available |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | - | - |

| Brine (Saturated NaCl solution) | 58.44 | As needed | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylsulfonyl)aniline (5.00 g, 29.2 mmol).

-

Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the aniline is completely dissolved.

-

Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (0.36 g, 2.9 mmol), triethylamine (4.4 mL, 31.5 mmol), and di-tert-butyl dicarbonate (6.68 g, 30.6 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up:

-

Isolation and Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is typically obtained as a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure this compound.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization of the Final Product

To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet at around 1.5 ppm corresponding to the nine protons of the tert-butyl group. Aromatic protons will appear in the range of 7-8 ppm, and a broad singlet for the N-H proton will also be present.[9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display a signal for the quaternary carbon of the tert-butyl group at approximately 80 ppm and the carbonyl carbon of the carbamate at around 153 ppm.[9]

-

MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak [M]+ or related peaks such as [M+H]+ or [M+Na]+, confirming the molecular weight of the compound (271.33 g/mol ).

-

IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and the S=O stretching of the sulfonyl group (around 1300 and 1150 cm⁻¹).

Safety Considerations

-

3-(methylsulfonyl)aniline: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Di-tert-butyl dicarbonate: Is a lachrymator and can cause respiratory irritation. Work in a well-ventilated fume hood.

-

Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

Triethylamine and 4-(Dimethylamino)pyridine: Are toxic and corrosive. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is a straightforward yet crucial transformation in the toolkit of medicinal chemists. The protocol outlined in this guide, based on established chemical principles, provides a reliable method for obtaining this key intermediate. The strategic use of the Boc protecting group allows for the selective functionalization of the aniline, paving the way for the synthesis of complex and biologically active molecules. The insights into the reaction mechanism and the detailed experimental procedure are intended to empower researchers in their drug discovery endeavors.

References

-

Bhushan, S., & Pochampally, J. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Research on Chemical Intermediates, 43(10), 5687–5704. [Link]

- Zhejiang Jiuzhou Pharmaceutical Co Ltd. (2013).

-

Gawai, V. G., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 27(2), 143-151. [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182-191. [Link]

-

Reddy, K. S., et al. (2011). Supporting Information: A simple and efficient N-tert-butoxycarbonylation of amines in glycerol. Organic Preparations and Procedures International, 43(6), 579-584. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

-

O'Brien, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Kaur, R., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Bioactive Compounds, 14(1), 20-39. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate | 198896-26-3 | Benchchem [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

A Comprehensive Technical Guide to tert-Butyl (3-(methylsulfonyl)phenyl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. tert-Butyl (3-(methylsulfonyl)phenyl)carbamate is a notable example of such a scaffold, integrating the pharmacologically significant sulfone moiety with a protected amine functionality. The methyl sulfone group, a bioisostere for other functionalities, can significantly influence the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to engage in hydrogen bonding.[1] The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen offers a robust yet readily cleavable handle, enabling selective chemical transformations at other positions of the molecule.[2]

This technical guide provides an in-depth exploration of this compound, presenting a plausible synthetic route, outlining its key physicochemical properties, and discussing its potential applications, particularly in the realm of drug discovery and development. While a specific CAS number for this compound is not readily found in major chemical databases, which may suggest its status as a novel or specialized synthetic intermediate, its constituent parts are well-characterized, allowing for a thorough and scientifically grounded discussion.

Physicochemical Properties

The anticipated physicochemical properties of this compound are summarized in the table below. These values are estimated based on the properties of structurally related molecules and the contribution of its functional groups.

| Property | Estimated Value | Rationale |

| Molecular Formula | C₁₂H₁₇NO₄S | Based on chemical structure |

| Molecular Weight | 271.33 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for similar organic compounds |

| Solubility | Soluble in polar organic solvents (e.g., DCM, THF, Ethyl Acetate) | Based on the presence of polar functional groups |

| Melting Point | Expected to be in the range of 100-150 °C | Inferred from related carbamate and sulfone compounds |

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved through a two-step process, starting from the commercially available 3-aminophenyl methyl sulfone. The first step involves the synthesis of the sulfone, followed by the protection of the amino group. A more direct approach, if the starting aniline is available, is a one-step Boc protection.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 3-(Methylsulfonyl)aniline

This step can often be bypassed as 3-(methylsulfonyl)aniline is commercially available. However, for completeness, a general procedure is outlined below, which is a common method for the preparation of aryl sulfones.[3]

-

Reduction of 3-Nitrobenzenesulfonyl Chloride: 3-Nitrobenzenesulfonyl chloride is reduced to sodium 3-nitrobenzenesulfinate using a reducing agent like sodium sulfite.

-

Methylation: The resulting sulfinate salt is then methylated using a methylating agent such as dimethyl sulfate to yield 3-nitrophenyl methyl sulfone.

-

Reduction of the Nitro Group: The nitro group of 3-nitrophenyl methyl sulfone is reduced to an amine using standard conditions, for example, iron powder in the presence of an acid like hydrochloric acid, to afford 3-(methylsulfonyl)aniline.

Step 2: tert-Butoxycarbonyl (Boc) Protection of 3-(Methylsulfonyl)aniline

This procedure follows a standard protocol for the Boc protection of anilines.[4][5]

-

Dissolution: Dissolve 3-(methylsulfonyl)aniline (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Base and (Boc)₂O: To the stirred solution, add a base such as triethylamine (1.2 equivalents) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dissolved in the same solvent.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a valuable intermediate in the synthesis of pharmacologically active molecules.[6]

-

Scaffold for Kinase Inhibitors: The phenylsulfone moiety is a common feature in many kinase inhibitors. This building block can be used in the synthesis of novel inhibitors where the Boc-protected amine can be deprotected and further functionalized to introduce pharmacophores that interact with the target kinase.

-

Synthesis of Biologically Active Sulfonamides: Following deprotection of the Boc group, the resulting aniline can be reacted with various sulfonyl chlorides to generate a library of sulfonamide derivatives for screening in drug discovery programs.[7]

-

Introduction of Polar Functionality: The methylsulfonyl group serves as a polar functional group that can improve the pharmacokinetic profile of a drug candidate by increasing its solubility and metabolic stability.[1]

Illustrative Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor

The following diagram illustrates a conceptual workflow where this compound is utilized as a key intermediate in the synthesis of a hypothetical kinase inhibitor.

Caption: Conceptual workflow for the synthesis of a kinase inhibitor.

Safety and Handling

While specific safety data for this compound is not available, general precautions for handling similar chemical compounds should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a versatile and valuable building block for researchers and scientists in the field of drug development and organic synthesis. Its combination of a pharmacologically relevant sulfone group and a strategically protected amine allows for the efficient construction of diverse and complex molecules. This guide provides a foundational understanding of its synthesis, properties, and potential applications, empowering researchers to leverage this important intermediate in their synthetic endeavors.

References

-

A New Reagent to Access Methyl Sulfones. ChemRxiv. [Link]

-

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. [Link]

-

Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. [Link]

-

The Role of tert-Butyl N-[3-(aminomethyl)phenyl]carbamate in Advanced Organic Synthesis. (2026-01-18). [Link]

-

Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. Organic Syntheses. [Link]

- Preparation method of phenyl methyl sulphone derivatives.

-

A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

-

Synthesis of N-BOC amines by various routes. ResearchGate. [Link]

-

Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC - NIH. [Link]

-

Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC - NIH. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols. (2024-03-23). [Link]

-

A New Reagent to Access Methyl Sulfones. ChemRxiv. [Link]

-

Deconstructing α-Amidoalkyl Sulfones as Dual d-Sulfonyl/a-Azomethine Synthons: Synthesis of 3-Sulfonylmethylindole Aminals. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Physicochemical and structural properties of bacteriostatic sulfonamides: Theoretical study. (2025-08-06). [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. nbinno.com [nbinno.com]

- 3. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 6. tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate | 198896-26-3 | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to tert-Butyl (3-(methylsulfonyl)phenyl)carbamate: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate, a molecule of significant interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust understanding for researchers and drug development professionals. We will delve into its molecular characteristics, a proposed synthetic pathway, robust analytical validation methods, and its potential applications, grounded in the established roles of its constituent functional groups.

Core Molecular Attributes of this compound

This compound is a bifunctional organic molecule that incorporates a Boc-protected amine and a methylsulfonyl moiety on a phenyl ring. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development.

Molecular Structure and Weight

The structural arrangement of this compound is key to its utility. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the aniline nitrogen, allowing for selective reactions at other sites of the molecule. The methylsulfonyl group, positioned at the meta-position of the phenyl ring, significantly influences the electronic properties and potential biological activity of derivatives.

| Property | Value |

| Chemical Formula | C₁₂H₁₇NO₄S |

| Calculated Molecular Weight | 287.33 g/mol |

| IUPAC Name | This compound |

Strategic Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. The following proposed pathway is designed for efficiency and scalability in a laboratory setting.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

Step 1: Oxidation of 3-(Methylthio)aniline to 3-(Methylsulfonyl)aniline

-

Rationale: The initial step involves the oxidation of the sulfide to a sulfone. This transformation is crucial as the methylsulfonyl group is a key pharmacophore in many bioactive molecules.

-

Procedure:

-

Dissolve 3-(methylthio)aniline in a suitable organic solvent like dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in DCM to the cooled solution. The reaction is exothermic and requires careful temperature control to minimize side reactions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure 3-(methylsulfonyl)aniline.

-

Step 2: Boc Protection of 3-(Methylsulfonyl)aniline

-

Rationale: The introduction of the Boc protecting group is a standard and highly effective method to temporarily block the reactivity of the amine. This allows for subsequent chemical modifications at other positions if needed, and the Boc group can be easily removed under acidic conditions.[1]

-

Procedure:

-

Dissolve 3-(methylsulfonyl)aniline in an anhydrous solvent such as tetrahydrofuran (THF).

-

Add a base, for example, triethylamine or 4-dimethylaminopyridine (DMAP), to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its completion by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a mild acidic solution (e.g., 1M HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by recrystallization or column chromatography to obtain the final product, this compound.

-

Analytical Characterization and Quality Control

Ensuring the purity and structural integrity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment. | Peaks corresponding to the aromatic protons, the methyl protons of the sulfonyl group, and the tert-butyl protons of the Boc group. The integration of these peaks should be in the correct ratio. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the aromatic carbons, the methyl carbon of the sulfonyl group, the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the carbamate. |

| FT-IR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the S=O stretches of the sulfonyl group. |

| Mass Spectrometry | Determination of molecular weight and confirmation of elemental composition. | A molecular ion peak corresponding to the calculated molecular weight (287.33 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental formula. |

| HPLC | Purity assessment. | A single major peak indicating high purity. The retention time is characteristic of the compound under specific chromatographic conditions.[2] |

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it a versatile intermediate in the synthesis of novel therapeutic agents.

The Role of the Methylsulfonyl Group

The methylsulfonyl group is a key functional group in many approved drugs.[3] Its presence can:

-

Enhance Solubility: The polar nature of the sulfonyl group can improve the aqueous solubility of a drug candidate, which is often a critical parameter for bioavailability.[3]

-

Modulate Lipophilicity: By introducing a polar sulfonyl group, the overall lipophilicity of a molecule can be fine-tuned to optimize its pharmacokinetic profile.[3]

-

Form Hydrogen Bonds: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[4][5]

-

Improve Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, which can lead to a longer half-life of the drug in the body.[5]

The Utility of the Boc-Protected Amine

The Boc-protected amine provides a strategic advantage in multi-step synthesis:

-

Orthogonal Protection: The Boc group is stable under a wide range of reaction conditions, yet it can be selectively removed with acid, allowing for a planned sequence of reactions without affecting other sensitive functional groups.[1][6]

-

Amide and Urea Synthesis: After deprotection of the Boc group, the resulting free amine can be readily converted into a wide variety of amides, ureas, and sulfonamides, which are common functionalities in many drug molecules.

Caption: General workflow for the utilization of this compound in synthesis.

Conclusion

This compound is a strategically designed chemical building block with significant potential in drug discovery and organic synthesis. Its synthesis is achievable through established chemical transformations, and its purity can be rigorously assessed using standard analytical techniques. The presence of both a versatile protecting group and a key pharmacophoric element in a single molecule makes it a valuable asset for medicinal chemists aiming to synthesize novel compounds with optimized physicochemical and pharmacological properties. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically employ this compound in their research endeavors.

References

-

Pharmaffiliates. tert-Butyl ((1R,2R)-1-hydroxy-1-phenylhex-5-yn-2-yl)carbamate. [Link]

-

MySkinRecipes. tert-Butyl (3-(methylamino)phenyl)carbamate. [Link]

-

PubChem. tert-butyl N-[(1R)-2-methyl-1-[5-[(3-methylphenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]butyl]carbamate. [Link]

-

PubChem. Tert-butyl n-[3-(chlorosulfonyl)phenyl]carbamate. [Link]

-

PubChem. Tert-butyl n-{[3-(chlorosulfonyl)phenyl]methyl}carbamate. [Link]

- Google Patents.

-

PubChem. tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate. [Link]

-

The Role of tert-Butyl N-[3-(aminomethyl)phenyl]carbamate in Advanced Organic Synthesis. [Link]

-

Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Separation Science. Effective Analysis Carbamate Pesticides. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

-

PJSIR. A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

Shimadzu Scientific Instruments. Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

ResearchGate. Application of Sulfonyl in Drug Design | Request PDF. [Link]

-

PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

-

MDPI. Methylsulfonylmethane: Applications and Safety of a Novel Dietary Supplement. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

-

YouTube. How Can We Analyze Carbamate Pesticides?. [Link]

-

Quora. What is the protection of BOC in organic synthesis processes?. [Link]

-

PMC. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

Sources

- 1. quora.com [quora.com]

- 2. epa.gov [epa.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of tert-butyl (3-(methylsulfonyl)phenyl)carbamate, a compound of interest in contemporary drug discovery and development. Recognizing the critical role of robust analytical data in advancing pharmaceutical research, this document offers an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not only raw data but also the underlying scientific rationale for spectral interpretation and experimental design. This guide is structured to serve as a practical reference for the synthesis, purification, and characterization of this and structurally related compounds.

Introduction: The Significance of this compound in Medicinal Chemistry

The molecular architecture of this compound integrates key pharmacophoric elements: a carbamate moiety, an aromatic ring, and a sulfonyl group. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, facilitating the controlled construction of complex molecules. The phenylsulfonyl group is a well-established bioisostere for other functional groups and can modulate the physicochemical properties of a molecule, such as its solubility, metabolic stability, and target-binding affinity. The meta-substitution pattern on the phenyl ring further defines the spatial arrangement of these functional groups, influencing its interaction with biological targets.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure and Key Functional Groups

The structural features of this compound are pivotal to understanding its spectroscopic properties. The molecule consists of a central benzene ring substituted at the 1 and 3 positions. A tert-butoxycarbonylamino group is attached at one position, and a methylsulfonyl group is at the meta position.

Figure 1: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction.

Experimental Protocol:

-

Starting Material Preparation: To a solution of 3-(methylsulfonyl)aniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 equivalents).

-

Reaction with Di-tert-butyl dicarbonate: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectroscopic Data & Interpretation

Disclaimer: The following spectroscopic data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy. Actual experimental data may vary.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | Ar-H (H-2) |

| ~7.85 | d | 1H | Ar-H (H-6) |

| ~7.60 | t | 1H | Ar-H (H-5) |

| ~7.45 | d | 1H | Ar-H (H-4) |

| ~6.80 | s (br) | 1H | N-H |

| ~3.10 | s | 3H | -SO₂CH₃ |

| ~1.55 | s | 9H | -C(CH₃)₃ |

Interpretation:

-

Aromatic Protons (8.10 - 7.45 ppm): The protons on the benzene ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the methylsulfonyl group and the carbamate group will further influence their chemical shifts. The proton at the 2-position (H-2), being ortho to both substituents, is predicted to be the most deshielded and appear as a singlet (or a narrow triplet with small meta-coupling). The other aromatic protons will exhibit doublet and triplet splitting patterns characteristic of a 1,3-disubstituted benzene ring.

-

N-H Proton (~6.80 ppm): The carbamate N-H proton typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Methylsulfonyl Protons (~3.10 ppm): The three protons of the methyl group attached to the sulfonyl group are expected to resonate as a sharp singlet in the region of 3.10 ppm.

-

tert-Butyl Protons (~1.55 ppm): The nine equivalent protons of the tert-butyl group will give rise to a strong singlet in the upfield region of the spectrum, a characteristic signal for the Boc protecting group.[1]

Figure 2: Workflow for ¹H NMR data acquisition and analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152.5 | C=O (carbamate) |

| ~141.0 | Ar-C (C-3) |

| ~139.5 | Ar-C (C-1) |

| ~129.5 | Ar-CH (C-5) |

| ~124.0 | Ar-CH (C-6) |

| ~120.0 | Ar-CH (C-4) |

| ~118.0 | Ar-CH (C-2) |

| ~81.5 | -C(CH₃)₃ |

| ~44.5 | -SO₂CH₃ |

| ~28.3 | -C(CH₃)₃ |

Interpretation:

-

Carbonyl Carbon (~152.5 ppm): The carbonyl carbon of the carbamate group is expected to appear significantly downfield.[2]

-

Aromatic Carbons (141.0 - 118.0 ppm): The six carbons of the benzene ring will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing sulfonyl and carbamate groups (C-1 and C-3) will be the most deshielded among the aromatic carbons.

-

Quaternary Carbon of tert-Butyl Group (~81.5 ppm): The quaternary carbon of the tert-butyl group is characteristically found around 81.5 ppm.

-

Methylsulfonyl Carbon (~44.5 ppm): The carbon of the methyl group attached to the sulfonyl group will appear in the aliphatic region.

-

Methyl Carbons of tert-Butyl Group (~28.3 ppm): The three equivalent methyl carbons of the tert-butyl group will give a strong signal in the upfield region of the spectrum.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carbamate) |

| ~1590, ~1480 | Medium | C=C stretch (aromatic) |

| ~1320, ~1150 | Strong | S=O stretch (sulfonyl) |

Interpretation:

-

N-H Stretch (~3350 cm⁻¹): A medium intensity peak in this region is characteristic of the N-H stretching vibration of the carbamate group.[3]

-

C-H Stretch (~2980 cm⁻¹): This absorption corresponds to the stretching vibrations of the C-H bonds in the tert-butyl and methyl groups.

-

C=O Stretch (~1710 cm⁻¹): A strong absorption band around 1710 cm⁻¹ is a hallmark of the carbonyl group in a carbamate.[4]

-

C=C Stretch (~1590, ~1480 cm⁻¹): These medium intensity absorptions are due to the carbon-carbon stretching vibrations within the aromatic ring.

-

S=O Stretches (~1320, ~1150 cm⁻¹): The sulfonyl group will exhibit two strong characteristic stretching bands: an asymmetric stretch around 1320 cm⁻¹ and a symmetric stretch around 1150 cm⁻¹.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 273 | [M]⁺ (Molecular Ion) |

| 217 | [M - C₄H₈]⁺ |

| 194 | [M - C₄H₉O₂]⁺ |

| 172 | [M - Boc]⁺ |

| 156 | [M - C₄H₉O₂ - SO₂]⁺ |

| 57 | [C₄H₉]⁺ |

Interpretation:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 273. Key fragmentation pathways would involve the loss of components of the tert-butoxycarbonyl group.

-

Loss of isobutylene ([M - 56]): A common fragmentation for Boc-protected compounds is the loss of isobutylene (C₄H₈) to give a peak at m/z 217.

-

Loss of the Boc group ([M - 101]): Cleavage of the N-C bond can lead to the loss of the entire Boc group, resulting in a fragment corresponding to 3-(methylsulfonyl)aniline at m/z 172.

-

Formation of the tert-butyl cation ([C₄H₉]⁺): A prominent peak at m/z 57 is characteristic of the stable tert-butyl cation.[7]

-

Loss of SO₂: Aromatic sulfones can undergo fragmentation with the loss of sulfur dioxide (SO₂).[8]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate under Acidic and Basic Conditions

Introduction

In the landscape of pharmaceutical development and complex organic synthesis, a profound understanding of the chemical stability of intermediates and active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth technical analysis of the stability of tert-butyl (3-(methylsulfonyl)phenyl)carbamate, a key building block in medicinal chemistry. The presence of both a tert-butoxycarbonyl (Boc) protecting group and a methylsulfonyl substituent on the phenyl ring presents a unique chemical environment that dictates its reactivity and degradation pathways. This document will explore the stability of this compound under both acidic and basic conditions, offering mechanistic insights, predictive degradation pathways, and robust analytical methodologies for its assessment. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the handling, storage, and reaction conditions suitable for this compound.

Chemical Profile of this compound

This compound is a bifunctional molecule featuring a carbamate linkage protected by a Boc group and an aromatic ring activated by a strongly electron-withdrawing methylsulfonyl group at the meta-position. The interplay between these two functionalities is central to its stability profile.

Caption: Chemical structure of this compound.

Stability Under Acidic Conditions: The Labile Nature of the Boc Group

The tert-butoxycarbonyl (Boc) group is notoriously labile under acidic conditions, a property frequently exploited in synthetic chemistry for the deprotection of amines.[1][2] The degradation of this compound in an acidic environment is primarily dictated by the cleavage of this protective group.

Mechanism of Acid-Catalyzed Degradation

The acid-catalyzed cleavage of the Boc group proceeds through a well-established unimolecular mechanism (E1). The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate, which enhances the electrophilicity of the carbonyl carbon.[3] This is followed by the departure of the stable tert-butyl cation, leading to the formation of an unstable carbamic acid intermediate. This intermediate subsequently undergoes rapid decarboxylation to yield the free amine, 3-(methylsulfonyl)aniline, and carbon dioxide.[3]

Caption: Proposed acid-catalyzed degradation pathway.

Influence of the Methylsulfonyl Group

The presence of the electron-withdrawing methylsulfonyl group at the meta-position is anticipated to influence the rate of acid-catalyzed deprotection. Electron-withdrawing substituents on the aromatic ring can destabilize the carbamate linkage, potentially accelerating its cleavage.[4][5] This is attributed to the inductive effect of the sulfonyl group, which reduces the electron density on the nitrogen atom of the carbamate, thereby weakening the N-C bond and facilitating its cleavage upon protonation.

Stability Under Basic Conditions: General Resilience

In contrast to its lability in acidic media, the Boc protecting group is generally stable under a wide range of basic conditions.[1][2] Therefore, this compound is expected to exhibit significantly greater stability in the presence of bases.

Potential for Hydrolysis under Forcing Basic Conditions

While generally stable, prolonged exposure to strong basic conditions, particularly at elevated temperatures, could potentially lead to the hydrolysis of the carbamate ester linkage. The mechanism of base-catalyzed hydrolysis of carbamates can proceed through different pathways depending on the substitution of the nitrogen atom. For a secondary carbamate like the one , a bimolecular acyl-nucleophilic substitution (BAC2) mechanism is plausible, where a hydroxide ion directly attacks the carbonyl carbon.[5][6]

Caption: Potential base-catalyzed hydrolysis pathway.

The strong electron-withdrawing nature of the methylsulfonyl group would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, this pathway is generally less favorable than the acid-catalyzed cleavage and would require more forcing conditions.

Forced Degradation Studies: A Practical Approach

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][7][8]

Experimental Workflow

A systematic forced degradation study for this compound would involve subjecting the compound to a variety of stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. reddit.com [reddit.com]

- 3. researchgate.net [researchgate.net]

- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 5. mdpi.com [mdpi.com]

- 6. tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates: the first class of N-(Boc) nitrone equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

Strategic Deployment of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate in Medicinal Chemistry

This technical guide details the strategic application, synthesis, and medicinal chemistry utility of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate , a critical protected intermediate in the development of kinase inhibitors and immunomodulators.[1]

Executive Summary

In modern drug discovery, the 3-(methylsulfonyl)phenyl moiety is a "privileged substructure."[1] It serves as a metabolically stable, non-ionizable hydrogen bond acceptor that mimics the geometry of carbonyls and sulfonamides without the liability of hydrolytic instability.[1]

This compound (hereafter referred to as Intermediate A ) represents the "masked" entry point for this pharmacophore.[1] By protecting the aniline nitrogen with a tert-butyloxycarbonyl (Boc) group, medicinal chemists gain three strategic advantages:

-

Lipophilicity Modulation: The Boc group masks the polarity of the zwitterionic-like aniline-sulfone system, facilitating purification on standard silica gel.[1]

-

Chemoselectivity: It allows for electrophilic aromatic substitution (EAS) or lithiation on the phenyl ring without interference from the nucleophilic amine.[1]

-

Late-Stage Diversification: It serves as a stable "shelf" intermediate that can be rapidly deprotected (TFA/HCl) to release the active 3-(methylsulfonyl)aniline for urea/amide coupling in library synthesis.

Chemical Profile & Structural Logic

The Pharmacophore: meta-Methylsulfonyl

The meta-positioning of the methylsulfonyl group (

| Property | Value / Characteristic | Impact on Drug Design |

| Hammett Constant ( | 0.60 | Strongly electron-withdrawing; reduces pKa of the aniline (when deprotected) to ~2.5–3.0, reducing CYP450 oxidation susceptibility. |

| H-Bonding | Strong Acceptor (2x O) | Interactions with backbone NH (e.g., hinge region of kinases like p38 or PI4K).[1] |

| Metabolic Stability | High | Resistant to oxidative metabolism compared to sulfides ( |

| Solubility | Moderate (Polar) | Improves aqueous solubility of lipophilic scaffolds (e.g., pyrazoles, quinolines).[1] |

The Protecting Group: tert-Butyloxycarbonyl (Boc)

The Boc group is chosen over Cbz or Fmoc for this specific scaffold because the sulfone group is stable to the acidic conditions (TFA/DCM) required for Boc removal, but sensitive to the strong hydrogenation often used for Cbz removal (which can sometimes reduce the aromatic ring or the sulfone under high pressure).[1]

Synthetic Pathways[1][2][3]

The synthesis of Intermediate A is approached via three primary "Modules," depending on the starting material availability and cost constraints.

Module 1: Direct Protection (The "Scale-Up" Route)

Best for: Large-scale preparation from commercially available 3-(methylsulfonyl)aniline.

Protocol:

-

Dissolution: Dissolve 3-(methylsulfonyl)aniline (1.0 equiv) in THF or Dioxane.

-

Base: Add

(1.2 equiv) or aqueous -

Reagent: Add

(1.1 equiv) slowly at -

Workup: The sulfone makes the product water-soluble if the pH is not controlled. Extract with EtOAc, wash with weak acid (citric acid) to remove unreacted aniline.[1]

Module 2: The Oxidative Route (The "Cheaper" Route)

Best for: When starting from the cheaper 3-(methylthio)aniline.[1]

Protocol:

-

Protection: React 3-(methylthio)aniline with

to form tert-butyl (3-(methylthio)phenyl)carbamate. -

Oxidation: Treat the sulfide intermediate with Oxone® (potassium peroxymonosulfate) in MeOH/Water or mCPBA (2.2 equiv) in DCM.[1]

-

Critical Note: The Boc group is stable to Oxone, but care must be taken with mCPBA to avoid acidic cleavage from the benzoic acid byproduct.[1] Buffered conditions (

) are mandatory.

-

Module 3: The Cross-Coupling Route (The "Late-Stage" Route)

Best for: Installing the sulfone on a complex aryl halide.[1]

Protocol:

-

Substrate: Start with tert-butyl (3-bromophenyl)carbamate.

-

Coupling: Sodium methanesulfinate (

), CuI (10 mol%), L-Proline (20 mol%), NaOH, DMSO, -

Mechanism: Copper-catalyzed nucleophilic substitution.

Visualization: Synthesis & Decision Logic[1]

Figure 1: Strategic synthetic pathways to the title compound. The oxidative route (top) allows use of cheaper sulfide precursors, while the copper coupling (bottom) enables sulfone installation on halogenated scaffolds.[1]

Medicinal Chemistry Applications

Case Study: p38 MAP Kinase Inhibitors

In the development of anti-inflammatory agents targeting p38

-

Role: The sulfone oxygens accept hydrogen bonds from residues (e.g., Lys53) near the ATP binding pocket.[1]

-

Advantage: Unlike a sulfonamide (

), the methyl sulfone (

Case Study: PI4K Inhibitors (Antimalarial)

Recent work on Plasmodium falciparum PI4K inhibitors utilizes the 3-(methylsulfonyl)phenyl moiety attached to a naphthyridine core.[1][2]

-

Discovery: Researchers found that replacing a 3-sulfonamide with a 3-methylsulfone maintained potency against the parasite while improving the pharmacokinetic profile (lower clearance).

-

Workflow: Intermediate A was deprotected and coupled to a chloro-naphthyridine via Buchwald-Hartwig amination.

SAR: The "Mesyl Scan"

When optimizing a phenyl ring in a lead compound, the "Mesyl Scan" involves replacing various substituents with

-

vs. Nitro (

): Isoelectronic but less toxic (no nitro-reductase liability). -

vs. Acetyl (

): Similar geometry, but the sulfone is a stronger H-bond acceptor and more metabolically stable (no reduction to alcohol).[1]

Experimental Protocols

Protocol A: Synthesis of this compound

(Adapted from general Boc-protection methodologies)

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(methylsulfonyl)aniline hydrochloride (5.0 g, 24.1 mmol) and Dichloromethane (DCM) (50 mL).

-

Neutralization: Add Triethylamine (7.3 mL, 53.0 mmol) dropwise. The suspension should clear as the free base forms.

-

Reaction: Add Di-tert-butyl dicarbonate (

) (5.8 g, 26.5 mmol) in one portion. -

Conditions: Stir at room temperature for 4 hours. Monitor by TLC (50% EtOAc/Hexanes). The product is usually less polar than the starting aniline.[1]

-

Workup:

-

Wash with 1M HCl (2 x 30 mL) to remove unreacted aniline and amine base.

-

Wash with Sat.

(30 mL).[1] -

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (Gradient: 0% -> 40% EtOAc in Hexanes).

-

Yield: Expect 85–95% as a white solid.[1]

-

Protocol B: Deprotection (Generation of the Active Nucleophile)

Use this immediately before coupling to avoid oxidation or dimerization.[1]

-

Dissolve Intermediate A (1.0 mmol) in DCM (5 mL).

-

Add Trifluoroacetic acid (TFA) (2 mL) dropwise at

. -

Stir at RT for 1 hour.

-

Concentrate in vacuo. Azeotrope with toluene (2x) to remove residual TFA.

-

Result: The trifluoroacetate salt of 3-(methylsulfonyl)aniline is ready for coupling.

References

-

Boc-Protection Methodologies

-

p38 Kinase Inhibitors (Sulfone SAR)

-

PI4K Inhibitors (Antimalarial)

-

Sulfinate Cross-Coupling (Method C)

-

General Properties of Sulfones in MedChem

Sources

- 1. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US6423713B1 - Substituted pyrazoles as p38 kinase inhibitors - Google Patents [patents.google.com]

- 5. SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS - Patent 1144403 [data.epo.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Safe Handling and Operational Protocols for tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

Executive Summary

tert-Butyl (3-(methylsulfonyl)phenyl)carbamate (CAS: 27979-92-6) is a specialized pharmaceutical intermediate used primarily in the synthesis of sulfonamide-based kinase inhibitors and anti-inflammatory agents.[1] As a Boc-protected aniline derivative featuring a methylsulfonyl (-SO₂Me) moiety, it presents a unique dual-hazard profile: the acid-sensitivity of the carbamate group and the metabolic/solubility characteristics of the sulfone. This guide provides a rigorous technical framework for its safe handling, storage, and manipulation in high-throughput and process chemistry environments.

Physicochemical Profile & Identification

The following data consolidates current industrial standards for this compound.

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 27979-92-6 |

| Molecular Formula | C₁₂H₁₇NO₄S |

| Molecular Weight | 271.33 g/mol |

| Physical State | Solid (White to off-white powder) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Insoluble in Water |

| Melting Point | ~145–155 °C (Typical for sulfone-anilines; verify per batch) |

| pKa (Calculated) | ~12.5 (Carbamate NH); Sulfone is non-ionizable in physiological range |

Hazard Identification & Risk Assessment (GHS)

While often classified under generic "Irritant" categories, the functional groups dictate specific risks that must be managed.

GHS Classification[2]

-

Signal Word: WARNING

-

Hazard Statements:

Critical Mechanistic Risks

-

Deprotection Over-Pressurization: The tert-butoxycarbonyl (Boc) group is acid-labile. Upon exposure to strong acids (TFA, HCl), it decomposes to release CO₂ gas and Isobutylene . In closed vessels, this generates rapid pressure buildup, posing an explosion risk.

-

Sulfone Solubility Issues: The methylsulfonyl group significantly increases polarity compared to standard anilines. This can lead to unexpected precipitation in non-polar solvents (e.g., Hexanes, Ether), complicating purification and potentially clogging flow chemistry reactors.

Operational Handling Protocols

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.

-

Dermal: Nitrile gloves (0.11 mm thickness, breakthrough >480 min). Double-gloving recommended during synthesis steps involving TFA.

-

Ocular: Chemical splash goggles.

Synthesis & Deprotection Workflow

The most critical operation involving this compound is the removal of the Boc group to regenerate the free aniline. This step requires strict adherence to gas evolution management.

Protocol: Controlled Acidolytic Deprotection

-

Dissolution: Dissolve 1.0 eq of this compound in DCM (5-10 volumes).

-

Acid Addition: Cool to 0°C. Add TFA (Trifluoroacetic acid) or 4M HCl in Dioxane dropwise.

-

Safety Check: Ensure the reaction vessel is vented to a scrubber or fume hood exhaust. NEVER seal the vessel.

-

-

Reaction Monitoring: Monitor CO₂ evolution (bubbling).

-

Quenching: Once bubbling ceases and LCMS confirms conversion, neutralize carefully with saturated NaHCO₃.

-

Risk:[2] Neutralization is exothermic and generates more CO₂. Add base slowly.

-

Visualization: Safe Handling Workflow

The following diagram outlines the logical decision-making process for handling this compound from storage to reaction.

Figure 1: Operational workflow emphasizing the critical control point at the acid-deprotection stage.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) backfill is recommended but not strictly required unless stored for >6 months.

-

Incompatibilities:

-

Strong Acids: Will trigger premature deprotection and degradation.

-

Strong Oxidizers: May react with the sulfone or carbamate backbone.

-

-

Shelf Life: Stable for >2 years if kept dry and refrigerated.

Emergency Response Protocols

In the event of exposure or accidental release, immediate action is required.[2]

Spill Cleanup

-

Evacuate: Clear the immediate area of unnecessary personnel.

-

PPE: Don full PPE including respiratory protection.

-

Containment: Cover the spill with a damp absorbent pad to prevent dust generation.

-

Disposal: Scoop into a sealable waste container labeled "Hazardous Organic Waste."

First Aid Measures

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

-

Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[2]

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a poison control center.

Visualization: Emergency Decision Tree

Figure 2: Decision logic for immediate response to spills or personnel exposure.

References

-

Chemical Identification & CAS Verification

-

GuideChem. (2025). This compound CAS 27979-92-6 Details. Retrieved from

-

-

Synthesis & Applications

-

BenchChem. (2025).[3] The Versatile Role of tert-Butyl carbamates in Drug Discovery. Retrieved from

-

-

Safety Data & Handling

-

Protective Group Chemistry

Sources

- 1. echemi.com [echemi.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2230807-28-8 | tert-Butyl (3-(S-methylsulfonimidoyl)phenyl)carbamate - AiFChem [aifchem.com]

- 5. 269747-25-3|tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate|BLD Pharm [bldpharm.com]

- 6. CAS#:1160436-95-2 | tert-Butyl (3-(dimethylamino)phenyl)carbamate | Chemsrc [chemsrc.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Application Note: Synthesis of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate

[1]

Abstract & Utility

This application note details the optimized protocol for the synthesis of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate , a critical intermediate in the development of kinase inhibitors and immunomodulatory drugs (e.g., analogs of Apremilast).

The protocol addresses the specific synthetic challenge posed by the methylsulfonyl group (-SO₂Me) . This strong electron-withdrawing group (EWG) significantly reduces the nucleophilicity of the aniline nitrogen, rendering standard room-temperature Boc-protection methods sluggish or incomplete. This guide utilizes a DMAP-catalyzed, reflux-driven approach to ensure high conversion and purity.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7][8]

The Nucleophilicity Challenge

In a standard aniline, the lone pair on the nitrogen is available for nucleophilic attack on the carbonyl of Di-tert-butyl dicarbonate (Boc₂O). However, in 3-(methylsulfonyl)aniline , the sulfone group at the meta position exerts a strong inductive electron-withdrawing effect (-I effect).

-

Consequence: The activation energy for the attack on Boc₂O is higher.

-

Solution: We employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] DMAP attacks Boc₂O to form a highly electrophilic N-acylpyridinium intermediate, which is much more reactive toward the deactivated aniline than Boc₂O itself.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway highlighting the activation of Boc₂O by DMAP to overcome aniline deactivation.

Experimental Protocol

Materials & Reagents[1][3][7][9]

| Reagent | MW ( g/mol ) | Equiv.[2][3] | CAS No.[4] | Role |

| 3-(methylsulfonyl)aniline | 171.22 | 1.0 | 13297-56-8 | Limiting Reagent |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.2 - 1.5 | 24424-99-5 | Protecting Group |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 (10 mol%) | 1122-58-3 | Catalyst |

| Triethylamine (TEA) | 101.19 | 1.5 | 121-44-8 | Base (Acid Scavenger) |

| Tetrahydrofuran (THF) | 72.11 | N/A | 109-99-9 | Solvent (Anhydrous) |

Step-by-Step Methodology

Pre-requisite: Oven-dry all glassware. Purge reaction vessel with Nitrogen (

Step 1: Dissolution

-

In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, charge 3-(methylsulfonyl)aniline (5.0 g, 29.2 mmol).

-

Add anhydrous THF (50 mL). Stir until fully dissolved. Note: Sulfones are polar; if solubility is an issue at RT, mild warming is acceptable.

Step 2: Reagent Addition

-

Add Triethylamine (TEA) (6.1 mL, 43.8 mmol) to the solution.

-

Add DMAP (0.36 g, 2.92 mmol).

-

Prepare a solution of Boc₂O (9.5 g, 43.8 mmol, 1.5 equiv) in THF (10 mL).

-

Add the Boc₂O solution dropwise to the aniline mixture over 10 minutes.

Step 3: Reaction & Monitoring

-

Equip the flask with a reflux condenser.[5]

-

Heat the reaction to reflux (approx. 66°C) .

-

Monitor: Check TLC after 3 hours.

-

Mobile Phase: Hexanes:Ethyl Acetate (1:1).

-

Visualization: UV lamp (254 nm). The product will be less polar (higher Rf) than the starting aniline.

-

-

If starting material remains, add an additional 0.2 equiv of Boc₂O and continue reflux for 2 hours.

Step 4: Workup

-

Cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure (Rotavap) to remove THF.

-

Redissolve the residue in Ethyl Acetate (EtOAc) (100 mL).

-

Wash sequence:

-

Wash 1: 1M HCl or 5% Citric Acid (2 x 50 mL) to remove DMAP and unreacted aniline.

-

Wash 2: Saturated NaHCO₃ (50 mL) to neutralize excess acid.

-

Wash 3: Brine (50 mL).

-

-

Dry the organic layer over anhydrous

. Filter and concentrate.

Step 5: Purification

-

Preferred:Recrystallization .[6] The crude residue is often a solid. Recrystallize from hot Hexanes/EtOAc or Ethanol/Water.

-

Alternative: Flash Column Chromatography (SiO₂), eluting with 0-40% EtOAc in Hexanes.

Process Safety Assessment

| Hazard Class | Critical Control Point | Mitigation Strategy |

| Gas Evolution | Reaction generates | Do not seal the system completely.[7] Use a bubbler or vented septum. |

| Sensitizer | Boc₂O is a severe inhalation hazard and sensitizer. | Handle only in a fume hood. Use double gloves. |

| Thermal | Refluxing THF (Flammable). | Use an oil bath or heating mantle with temperature control. Ensure condenser water flow. |

Analytical Validation (QC)

Upon isolation, the compound must be validated against the following spectral parameters.

NMR Expectations

Solvent: DMSO-d6 or CDCl3

| Proton ( | Shift ( | Multiplicity | Integration | Assignment |

| Amide NH | 9.80 - 10.0 | Singlet (Broad) | 1H | Carbamate NH |

| Aromatic | 8.10 | Singlet (Apparent) | 1H | H-2 (Between sulfone/amine) |

| Aromatic | 7.50 - 7.80 | Multiplet | 3H | H-4, H-5, H-6 |

| Methyl (Sulfone) | 3.15 - 3.20 | Singlet | 3H | |

| t-Butyl | 1.50 | Singlet | 9H |

Workflow Logic Diagram

Figure 2: Logical decision tree for reaction monitoring and purification.

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Cause: The electron-withdrawing sulfone group makes the amine very unreactive.

-

Fix: Switch solvent to 1,4-Dioxane and reflux (higher boiling point: 101°C). Increase DMAP load to 20 mol%.

-

-

Issue: Formation of Bis-Boc Product.

-

Observation: A very non-polar spot appears on TLC (higher Rf than product).

-

Cause: Excess Boc₂O or too much heat allowed the carbamate nitrogen to react again.

-

Fix: Use strictly 1.1 - 1.2 equivalents of Boc₂O. If bis-boc forms, treat the crude mixture with dilute NaOH in Methanol to selectively cleave the second Boc group.

-

-

Issue: Product is Oily/Sticky.

-

Fix: Triturate with cold Pentane or Diethyl Ether to induce crystallization. Sonicate if necessary.

-

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[8] Wiley-Interscience.[9] (The authoritative text on Boc protection mechanisms and conditions).

-

Basel, Y., & Hassner, A. (2001). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols. The Journal of Organic Chemistry, 66(8), 2743–2748. (Mechanistic insight into DMAP catalysis).

-

Knölker, H. J., & Braxmeier, T. (1998). A novel method for the synthesis of isocyanates and carbamates. Tetrahedron Letters, 39(51), 9407-9410. (Alternative routes for difficult substrates).

Sources

- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aablocks.com [aablocks.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

Application Notes and Protocols: A Guide to the Strategic Use of tert-Butyl (3-(methylsulfonyl)phenyl)carbamate in Advanced Organic Synthesis

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry and drug development, the strategic use of well-defined building blocks is paramount. tert-Butyl (3-(methylsulfonyl)phenyl)carbamate emerges as a highly valuable, yet specialized reagent. Its unique trifunctional nature—a Boc-protected amine, a phenyl ring, and a methylsulfonyl group—offers a powerful handle for chemists to orchestrate complex molecular architectures. The tert-butoxycarbonyl (Boc) group provides a robust and readily cleavable protecting group for the aniline nitrogen, allowing for selective transformations at other sites.[1] The phenyl ring serves as a rigid scaffold, and the electron-withdrawing methylsulfonyl group can influence the reactivity of the aromatic system and provide a key interaction point in biologically active molecules.[2][3] This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this versatile compound, complete with detailed protocols and expert insights.

Core Properties and Synthesis

The strategic utility of this compound lies in its carefully designed structure. The Boc protecting group is stable under a wide range of reaction conditions but can be efficiently removed under acidic conditions, providing an orthogonal protection strategy in multi-step syntheses.[1] The methylsulfonyl group, a common moiety in pharmaceuticals, can enhance solubility, act as a hydrogen bond acceptor, and modulate the pharmacokinetic properties of a molecule.[2][4]

Synthesis of this compound

The most direct and efficient synthesis of the title compound involves the Boc protection of 3-(methylsulfonyl)aniline. This reaction is typically high-yielding and proceeds under mild conditions.[5]

Reaction Scheme:

Caption: Synthesis of the target compound.

Detailed Protocol: Boc Protection of 3-(methylsulfonyl)aniline

-

Materials:

-

3-(Methylsulfonyl)aniline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of 3-(methylsulfonyl)aniline (1.0 eq) in anhydrous THF or DCM (0.2-0.5 M) at room temperature, add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

-

To this mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 15-30 minutes.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate or DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford pure this compound.

-

| Parameter | Condition | Rationale |

| Base | Et₃N or DMAP | Et₃N acts as an acid scavenger, while DMAP is a more potent acylation catalyst. |

| Solvent | Anhydrous THF or DCM | Provides a non-protic environment and good solubility for the reactants. |

| Temperature | Room Temperature | The reaction is generally efficient at ambient temperature. |

| Work-up | Aqueous NaHCO₃ | Neutralizes any acidic byproducts and removes excess (Boc)₂O. |

Applications in Cross-Coupling Reactions

The Boc-protected aniline functionality of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are foundational in the synthesis of complex organic molecules.[6][7]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[8] While the target molecule itself doesn't have a halide for direct coupling, it serves as a precursor to halogenated derivatives or can be used in scenarios where the aniline nitrogen directs ortho-lithiation followed by boronation. A more direct application involves coupling with a borylated version of the molecule.

Conceptual Workflow:

Caption: Suzuki-Miyaura coupling workflow.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methods for Suzuki-Miyaura couplings of related Boc-protected haloanilines.[8]

-

Materials:

-

A brominated derivative of this compound (1.0 eq)

-

Arylboronic acid or ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

-

Procedure:

-

To a reaction vessel, add the brominated carbamate, arylboronic acid, palladium catalyst, and base.

-

Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the desired biaryl product.

-

| Parameter | Typical Conditions | Expert Insight |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | The choice of ligand is crucial and may require screening for optimal results. |

| Base | K₂CO₃, Cs₂CO₃ | Cs₂CO₃ is often more effective for less reactive substrates. |

| Solvent | Toluene/H₂O, Dioxane/H₂O | The aqueous phase is essential for the transmetalation step. |

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[7] Similar to the Suzuki coupling, a halogenated derivative of the title compound would be used.

Conceptual Workflow:

Caption: Buchwald-Hartwig amination workflow.

Application in the Synthesis of Kinase Inhibitors

The 3-(methylsulfonyl)phenyl motif is present in a number of kinase inhibitors.[9][10] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[11] this compound can serve as a key precursor for the synthesis of such inhibitors.

Example: Synthesis of a Hypothetical Kinase Inhibitor Core

A common strategy in kinase inhibitor design involves the construction of a core scaffold through a series of coupling reactions. The title compound, after deprotection, can be acylated or used in further coupling reactions to build the final molecule.

Deprotection of the Boc Group

The removal of the Boc group to unveil the free aniline is a critical step in many synthetic sequences. A variety of methods are available, with the choice depending on the sensitivity of other functional groups in the molecule.[1]

Common Deprotection Methods: